molecular formula C15H18N2O4 B13364079 Methyl 2-({[1-(formylamino)cyclopentyl]carbonyl}amino)benzoate

Methyl 2-({[1-(formylamino)cyclopentyl]carbonyl}amino)benzoate

Cat. No.: B13364079
M. Wt: 290.31 g/mol
InChI Key: QUBBRGRGFIGTFJ-UHFFFAOYSA-N
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Description

Methyl 2-({[1-(formylamino)cyclopentyl]carbonyl}amino)benzoate is an organic compound with a complex structure that includes a benzoate ester, a formylamino group, and a cyclopentyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-({[1-(formylamino)cyclopentyl]carbonyl}amino)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Cyclopentyl Moiety: The cyclopentyl group can be introduced through a cyclization reaction of a suitable precursor.

    Introduction of the Formylamino Group: The formylamino group is typically introduced via a formylation reaction using formic acid or a formylating agent.

    Coupling with Benzoate Ester: The final step involves coupling the cyclopentyl and formylamino moieties with a benzoate ester under suitable reaction conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({[1-(formylamino)cyclopentyl]carbonyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The formylamino group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Methyl 2-({[1-(formylamino)cyclopentyl]carbonyl}amino)benzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-({[1-(formylamino)cyclopentyl]carbonyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The formylamino group can form hydrogen bonds with biological molecules, while the benzoate ester can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-aminobenzoate: Lacks the formylamino and cyclopentyl groups, making it less complex.

    Cyclopentylamine: Contains the cyclopentyl moiety but lacks the benzoate ester and formylamino group.

    Formylaminobenzoic acid: Contains the formylamino group but lacks the ester and cyclopentyl moiety.

Uniqueness

Methyl 2-({[1-(formylamino)cyclopentyl]carbonyl}amino)benzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H18N2O4

Molecular Weight

290.31 g/mol

IUPAC Name

methyl 2-[(1-formamidocyclopentanecarbonyl)amino]benzoate

InChI

InChI=1S/C15H18N2O4/c1-21-13(19)11-6-2-3-7-12(11)17-14(20)15(16-10-18)8-4-5-9-15/h2-3,6-7,10H,4-5,8-9H2,1H3,(H,16,18)(H,17,20)

InChI Key

QUBBRGRGFIGTFJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2(CCCC2)NC=O

Origin of Product

United States

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